molecular formula C24H28N4O2 B1618428 Altapizone CAS No. 93277-96-4

Altapizone

Cat. No. B1618428
CAS RN: 93277-96-4
M. Wt: 404.5 g/mol
InChI Key: JQUDBRIUEIAJNQ-UHFFFAOYSA-N
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Description

ALTAPIZONE is a chemical compound with the molecular formula C₂₄H₂₈N₄O₂ and a molecular weight of 404.51. It is known for its vasodilating properties and is classified as an agent affecting the cardiovascular system .

Scientific Research Applications

ALTAPIZONE has a wide range of applications in scientific research, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: ALTAPIZONE can be synthesized through a multi-step process involving the reaction of 4-phenyl-4’-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-1-piperidinepropionanilide with various reagents. The specific conditions for these reactions include controlled temperatures and the use of catalysts to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process involves the use of high-purity starting materials and solvents to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: ALTAPIZONE undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ALTAPIZONE involves its interaction with specific molecular targets in the cardiovascular system. It acts as a vasodilator by relaxing the smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure. The exact molecular pathways involved in this process are still under investigation, but it is believed to involve the modulation of calcium ion channels and nitric oxide signaling .

Similar Compounds:

  • 4-Phenyl-4’-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)-1-piperidinepropionanilide
  • 6-Aryl-4,5-dihydro-3(2H)-pyridazinone

Comparison: this compound is unique in its specific structure and pharmacological properties. Compared to similar compounds, it has a distinct mechanism of action and a broader range of applications in scientific research. Its vasodilating properties make it particularly valuable in the study and treatment of cardiovascular diseases .

properties

IUPAC Name

N-[4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenyl]-3-(4-phenylpiperidin-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c29-23(14-17-28-15-12-19(13-16-28)18-4-2-1-3-5-18)25-21-8-6-20(7-9-21)22-10-11-24(30)27-26-22/h1-9,19H,10-17H2,(H,25,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUDBRIUEIAJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)CCC(=O)NC3=CC=C(C=C3)C4=NNC(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239356
Record name Altapizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

93277-96-4
Record name Altapizone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093277964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altapizone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTAPIZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW3OJS6TOD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 g (23.7 millimoles) of 3-{p-[3-(4-phenylpiperidino)-propionylamino]-benzoyl}-propionic acid were stirred with 1.2 g (23.7 millimoles) of hydrazine hydrate in 200 ml of ethanol for 5 hours at 80° C. The product was filtered off under suction and recrystallized from dimethylformamide/water. 7.6 g (78%) of 6-{p-[3-(4-phenylpiperidino)-propionylamino]-phenyl}-4,5-dihydro-3(2H)-pyridazinone.1/4H2O were obtained as colorless crystals of melting point 238°-240° C.
Name
3-{p-[3-(4-phenylpiperidino)-propionylamino]-benzoyl}-propionic acid
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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